N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Piperidine derivatives are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The compound also contains a benzo[c][1,2,5]thiadiazole moiety, which is a type of heterocyclic compound. Heterocyclic compounds play a significant role in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions. For instance, the piperidine ring could undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Microwave-Assisted Synthesis and Anticancer Evaluation
A study by Tiwari et al. (2017) explores the microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, known for their biological properties. The synthesized compounds demonstrated promising in vitro anticancer activity against human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies suggested a probable mechanism of action, and computational ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).
Molecular Interaction with CB1 Cannabinoid Receptor
Research by Shim et al. (2002) investigated the molecular interaction of a similar compound with the CB1 cannabinoid receptor, highlighting its potential as a potent and selective antagonist. This study employed conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models to understand the steric and electrostatic interactions contributing to antagonist activity (Shim et al., 2002).
Anti-arrhythmic Activity of Piperidine-based Derivatives
Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, revealing significant anti-arrhythmic activity. This study emphasizes the therapeutic potential of these derivatives in cardiovascular research (Abdel‐Aziz et al., 2009).
Potential Antipsychotic Agents
A study by Norman et al. (1996) on heterocyclic carboxamides as potential antipsychotic agents presents the synthesis and evaluation of analogues showing potent in vivo activities, comparable to existing treatments, but with lesser side effects. This research underlines the importance of heterocyclic structures in developing safer antipsychotic medications (Norman et al., 1996).
Cannabinoid Receptor Antagonists
Lan et al. (1999) conducted structure-activity relationship studies on pyrazole derivatives, including the synthesis and characterization of compounds as cannabinoid receptor antagonists. Their findings contribute to the understanding of the structural requirements for antagonist activity and the potential therapeutic applications of these compounds (Lan et al., 1999).
Future Directions
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS2/c22-17(13-1-2-15-16(9-13)20-24-19-15)18-10-12-3-6-21(7-4-12)14-5-8-23-11-14/h1-2,9,12,14H,3-8,10-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUERLLOQNXOBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.